2-Chloro-7-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-7-(trifluoromethyl)quinoline is a chemical compound with the CAS Number: 83183-56-6 . It has a molecular weight of 231.6 . The IUPAC name for this compound is this compound . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of this compound involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H . The InChI key is YAQSVMJOGLVYGQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 231.6 . The compound is stored in a refrigerator .Scientific Research Applications
Bioimaging and Pharmaceutical Agents
- Quinoline derivatives, including those with trifluoromethyl groups like 2-Chloro-7-(trifluoromethyl)quinoline, are extensively used in pharmaceuticals and bioimaging. A novel method for catalyst-free synthesis of 7-aminoquinolines has been developed, which features high selectivity and good yields. These derivatives display strong intramolecular charge-transfer fluorescence and have been applied in live-cell imaging, particularly targeting the Golgi apparatus in various cell lines. They are also useful in two-photon fluorescence microscopy for imaging the Golgi apparatus (Chen et al., 2019).
Antimalarial and Antimicrobial Agents
- Some novel 2-oxo-pyrano(2,3-b) and 2-oxo-pyrido(2,3-b)quinoline derivatives, synthesized from 2-chloro-3-formyl quinoline, have shown potential as antimalarial and antimicrobial agents. In particular, a 7-chloro derivative exhibited effective antimalarial properties against mosquito species and demonstrated optimum antimicrobial activity against various bacteria including Staphylococcus aureus and Escherichia coli (Sekar & Prasad, 1998).
Anticancer Agents
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized via microwave irradiation, demonstrated significant anticancer activity. These compounds, including 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid derivatives, have been effective against various carcinoma cell lines. Additionally, some of these compounds induced apoptotic DNA fragmentation in cell lines, confirming their potential as novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Synthesis of Benzo[b][1,8]naphthyridin-4(1H)-one Derivatives
- 2-Chloroquinolines are used as intermediates in the synthesis of various compounds. One example is the synthesis of 2-(trifluoromethyl)benzo[b][1,8]naphthyridin-4(1H)-one derivatives. These compounds are synthesized from 2-chloro-3-acetyl-quinolines, showcasing the versatility and utility of 2-chloroquinolines in chemical synthesis (Romero, Salazar, & López, 2015).
Antifungal and Antibacterial Properties
- New 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives have been synthesized and evaluated for their antifungal and antibacterial activities. Many of these compounds have shown significant activity against various tested strains, demonstrating the potential of 2-chloroquinolines in developing new antimicrobial agents (Kategaonkar et al., 2010).
Electrochemical Fluorination
- 2-Chloroquinolines are also involved in electrochemical fluorination studies. The fluorination of 2-quinolyl and 4-(7-trifluoromethyl)quinolyl sulfides, for example, was carried out successfully using Et(4)NF.nHF and Et(3)N.3HF in dimethoxyethane, yielding alpha-fluorinated sulfides. This research demonstrates the importance of 2-chloroquinolines in developing novel fluorination methods (Dawood & Fuchigami, 1999).
Corrosion Inhibition
- The compound 2-chloro 3-formyl quinoline has been studied for its corrosion inhibition properties on mild steel in hydrochloric acid solution. This showcases another industrial application of 2-chloroquinolines, particularly in the field of corrosion protection (Prasanna et al., 2016).
Safety and Hazards
The safety information for 2-Chloro-7-(trifluoromethyl)quinoline indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that quinoline derivatives can interact with various biological targets, influencing their function and contributing to their therapeutic effects .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways, leading to downstream effects that contribute to their therapeutic properties .
Result of Action
The effects of quinoline derivatives can vary widely, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-7-(trifluoromethyl)quinoline . These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is acting.
Biochemical Analysis
Cellular Effects
It is known that quinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-4-2-6-1-3-7(10(12,13)14)5-8(6)15-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQSVMJOGLVYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547753 | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83183-56-6 | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-(trifluoromethyl)quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 2-Chloro-7-(trifluoromethyl)quinoline and its use in recent research?
A1: this compound is an organic compound used as a building block in synthesizing more complex molecules. In a recent study [], researchers used it to create a series of 2-Chloro-3-(1-phenyl-3-aryl-4,5-dihydro-1H-pyrazole-5-yl)-7-(trifluoromethyl) quinoline derivatives. These derivatives were then tested for their antimicrobial and antifungal activities.
Q2: What methods were used to confirm the structures of the newly synthesized compounds derived from this compound?
A2: The researchers utilized several techniques to confirm the structures of the synthesized compounds []. Elemental analysis was employed to verify the elemental composition of the new molecules. Additionally, spectroscopic methods, specifically Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, provided detailed information about the functional groups and the arrangement of hydrogen atoms within the molecules, respectively. These combined techniques provided strong evidence to support the structural assignments of the synthesized derivatives.
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